![molecular formula C23H13BrFNO4 B4911644 3-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4911644.png)
3-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate
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Overview
Description
3-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxazole ring, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with an appropriate amide can yield the oxazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted phenyl derivatives .
Scientific Research Applications
3-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-{(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and has similar applications in materials science.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another compound with a bromophenyl group, used in biological studies.
Uniqueness
The presence of the oxazole ring and fluorobenzoate ester makes it particularly interesting for research in medicinal chemistry and materials science .
Properties
IUPAC Name |
[3-[(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrFNO4/c24-16-10-8-15(9-11-16)21-26-20(23(28)30-21)13-14-4-3-5-17(12-14)29-22(27)18-6-1-2-7-19(18)25/h1-13H/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLWFKYJTOSJEV-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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